Isororidin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

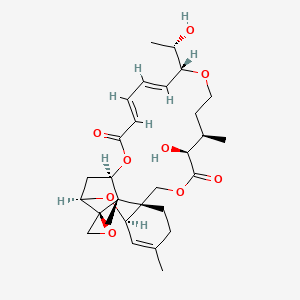

Isororidin A is a highly cytotoxic macrocyclic trichothecene, a class of sesquiterpenoid secondary metabolites primarily produced by fungi. It was isolated from the fungus Myrothesium verrucaria, which is endophytic on the wild medicinal plant Datura stramonium . The compound has a molecular formula of C29H40O9 and is known for its severe toxicity to both animals and humans .

Vorbereitungsmethoden

Isororidin A can be isolated from natural sources such as the fungus Myrothesium verrucaria. The isolation process involves culturing the fungus and extracting the compound using various chromatographic techniques . The three-dimensional structure of this compound has been confirmed by X-ray crystallography

Analyse Chemischer Reaktionen

Isororidin A, like other macrocyclic trichothecenes, undergoes various chemical reactions. These include:

Oxidation: The presence of multiple hydroxyl groups in its structure makes it susceptible to oxidation reactions.

Reduction: The compound can undergo reduction reactions, particularly at the double bonds present in its structure.

Substitution: This compound can participate in substitution reactions, especially at the spiro-epoxide group and the macrocyclic ring.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Isororidin A has several scientific research applications due to its biological properties:

Antifungal Activity: It has been shown to possess significant antifungal properties.

Antimalarial Activity: The compound exhibits antimalarial activity, making it a potential candidate for malaria treatment.

Antiviral Activity: This compound has demonstrated antiviral properties, which could be useful in developing antiviral drugs.

Anticancer Activity: Due to its cytotoxic nature, this compound is being studied for its potential use in cancer therapy.

Wirkmechanismus

The mechanism of action of Isororidin A involves its interaction with cellular components, leading to cell death. The compound targets the ribosomes, inhibiting protein synthesis, which is crucial for cell survival . This inhibition leads to apoptosis or programmed cell death. The spiro-epoxide group and the macrocyclic ring in the molecule are essential for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Isororidin A belongs to the subgroup of macrocyclic trichothecenes known as Roridoids. Similar compounds include:

Roridin A: An epimer of this compound, differing at position C-130 of the macrocyclic ring.

Verrucarin A: Another macrocyclic trichothecene with similar biological properties.

Trichoverroid: A biosynthetic precursor of macrocyclic trichothecenes.

This compound is unique due to its specific structural configuration and the presence of the spiro-epoxide group, which is crucial for its biological activity .

Eigenschaften

CAS-Nummer |

84773-08-0 |

|---|---|

Molekularformel |

C29H40O9 |

Molekulargewicht |

532.6 g/mol |

IUPAC-Name |

(1R,3R,8R,12S,13R,17R,18E,20E,24R,25S,26S)-12-hydroxy-17-[(1S)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |

InChI |

InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6+/t18-,19+,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1 |

InChI-Schlüssel |

NSFWWJIQIKBZMJ-AJCAISIOSA-N |

Isomerische SMILES |

C[C@@H]1CCO[C@H](/C=C/C=C/C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@H](C)O |

Kanonische SMILES |

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B14138267.png)

![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)

![7-Chloro-3,5-dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14138297.png)

![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)

![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)